

1-(4-Aminophenyl)piperazin-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperazin-2-one

Cat. No.: B1524218

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazin-2-one

Executive Summary: This document provides a comprehensive technical overview of **1-(4-aminophenyl)piperazin-2-one**, a heterocyclic compound featuring a core piperazin-2-one structure linked to an aniline moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drugs to modulate physicochemical properties and confer biological activity.^[1] This guide details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, and expected analytical characteristics. Furthermore, it explores the broader biological significance of the piperazine and piperazin-2-one scaffolds, highlighting potential applications for this molecule in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Compound Identification

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-(4-aminophenyl)piperazin-2-one**.

Chemical Identifiers

- CAS Number: 1022128-82-0^[2]
- Molecular Formula: C₁₀H₁₃N₃O^[2]

- Molecular Weight: 191.23 g/mol [\[2\]](#)
- PubChem CID: 53406175[\[3\]](#)

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ N ₃ O	[2]
Molecular Weight	191.23 g/mol	[2]
Appearance	Expected to be a solid at room temperature	General
Solubility	Expected to have some solubility in polar organic solvents like DMSO and Methanol	General

Synthesis and Purification

The synthesis of **1-(4-aminophenyl)piperazin-2-one** is not widely documented in commercial literature, suggesting it is primarily a research chemical or building block. However, a plausible and efficient synthetic route can be designed based on established methodologies for creating the piperazin-2-one ring system.[\[4\]](#) The core strategy involves the cyclization of a substituted ethylenediamine precursor.

Retrosynthetic Analysis & Rationale

The primary disconnection for retrosynthesis is at the amide bond within the piperazinone ring. This leads back to an N-acylated ethylenediamine derivative. A more practical approach involves a direct cyclization reaction between a suitable N-aryl-ethylenediamine and a two-carbon electrophile, such as an α -haloacetyl halide. The aniline's primary amine is significantly less nucleophilic than the secondary amine of the ethylenediamine chain, allowing for selective reactions. However, to prevent side reactions and ensure regioselectivity, protection of the aniline's amino group (e.g., as an acetamide) is a prudent strategy. The protected amine can be deprotected in the final step to yield the target compound.

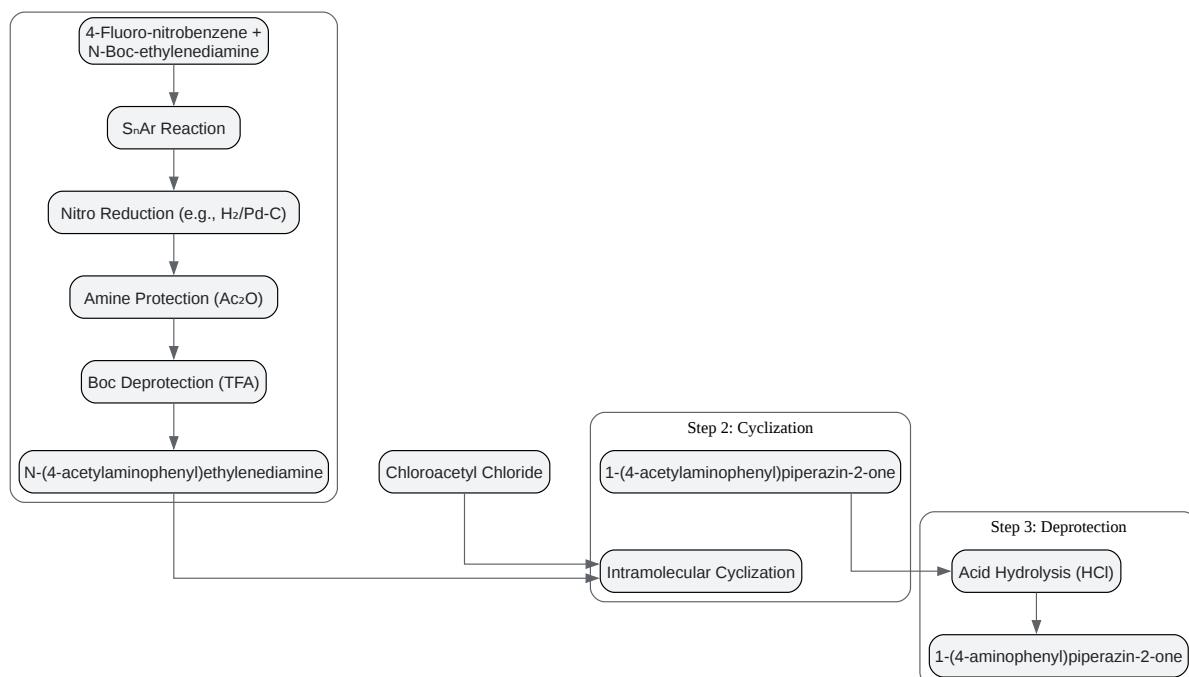
Proposed Synthetic Protocol

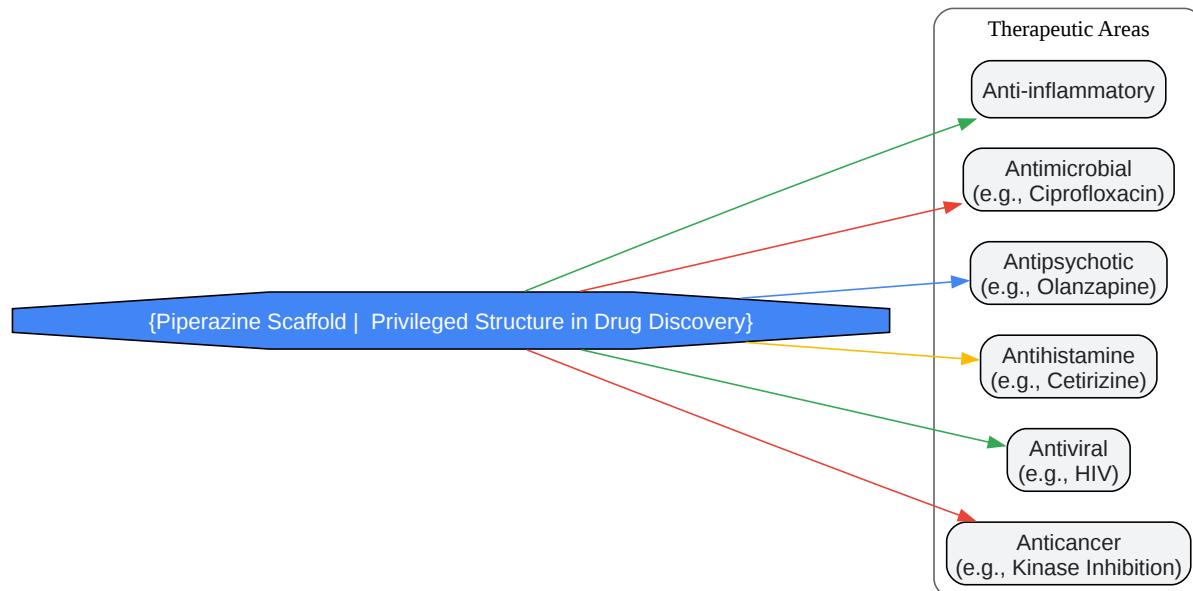
This protocol outlines a three-step synthesis starting from N-(4-acetylaminophenyl)ethylenediamine.

Step 1: Synthesis of N-(4-acetylaminophenyl)ethylenediamine

- To a solution of 4-fluoro-nitrobenzene (1.0 eq) in a suitable solvent like DMSO, add N-Boc-ethylenediamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
- Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This step involves a nucleophilic aromatic substitution (S_NAr) reaction.
- Cool the reaction, perform an aqueous workup, and extract the product with a solvent like ethyl acetate. Purify by column chromatography.
- Reduce the nitro group of the resulting compound to an amine using a standard method, such as catalytic hydrogenation (H_2 , Pd/C) or a chemical reducing agent like tin(II) chloride.
- Protect the newly formed aniline by reacting it with acetic anhydride to form the acetamide.
- Finally, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free diamine.

Step 2: Cyclization to form 1-(4-acetylaminophenyl)piperazin-2-one


- Dissolve the N-(4-acetylaminophenyl)ethylenediamine (1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in a chlorinated solvent such as DCM or chloroform.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise to the cooled mixture. The slow addition is critical to control the exothermic reaction and favor intramolecular cyclization over polymerization.


- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
- Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the protected piperazinone.

Step 3: Deprotection to **1-(4-aminophenyl)piperazin-2-one**

- Dissolve the purified 1-(4-acetylaminophenyl)piperazin-2-one in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).
- Heat the mixture to reflux (approximately 60-70 °C) for 4-6 hours, monitoring the hydrolysis of the acetyl group by TLC.
- Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.
- Extract the final product with a suitable organic solvent, such as ethyl acetate or DCM.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, **1-(4-aminophenyl)piperazin-2-one**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Aminophenyl)piperazin-2-one CAS#: 1022128-82-0 [amp.chemicalbook.com]

- 3. 1-(4-Aminophenyl)piperazin-2-one | C10H13N3O | CID 53406175 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-(4-Aminophenyl)piperazin-2-one IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524218#1-4-aminophenyl-piperazin-2-one-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com